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Compound of Interest

Compound Name: (R)-ML375

Cat. No.: B12374501

An In-depth Technical Guide to (R)-ML375: Commercial Availability and Sourcing
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability, sourcing, and key
experimental data related to (R)-ML375. While the (R)-enantiomer itself is inactive, it is often
used as a negative control for its pharmacologically active counterpart, (S)-ML375, a potent
and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor
(mAChR).

Commercial Avalilability

(R)-ML375 is readily available from several commercial suppliers, facilitating its use in research
and development. Below is a summary of its availability from prominent vendors.

Supplier Catalog Number Purity Notes

Also available as part
MedchemExpress HY-12567A 98.19%[1] of various compound

libraries.

Not explicitly found for
) ] (R)-ML375, but they
Sigma-Aldrich ) 298% (HPLC)[2]
carry the active (S)-

enantiomer, ML375.
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Sourcing and Synthesis

The active compound, (S)-ML375 (also referred to as ML375 or VU0483253), was identified
through a functional high-throughput screen. The racemic mixture was synthesized, and the
enantiomers were subsequently separated.[3] The (S)-enantiomer was found to possess all the
M5 negative allosteric modulator activity, while the (R)-enantiomer was inactive.[3]

A general synthetic scheme involves the condensation of 2-(4-chlorobenzoyl)benzoic acid with
ethylenediamine to form the core imidazoisoindolone scaffold. This is followed by acylation with
3,4-difluorobenzoyl chloride to yield the racemic product.[3] The enantiomers can then be
separated using chiral supercritical fluid chromatography (SFC).[3]

Physicochemical and Pharmacokinetic Properties of
(S)-ML375

The following tables summarize the key in vitro and in vivo properties of the active (S)-
enantiomer.

Table 1: In Vitro Activity of (S)-ML375[3][4]

Parameter Species Value
M5 IC50 Human 300 nM
Rat 790 nM

M1-M4 1C50 Human & Rat >30 uM

Table 2: Pharmacokinetic Parameters of (S)-ML375[3][5]
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Parameter Species Value Route
Clearance (CLp) Rat 2.5 mL/min/kg Y
Cynomolgus Monkey 3.0 mL/min/kg v

Half-life (T1/2) Rat 80 hr v
Cynomolgus Monkey 10 hr \

Oral Bioavailability

(9%F) Rat 80% Oral
Cmax Rat 1.4 uM Oral
Tmax Rat 7 hours Oral

Mechanism of Action

(S)-ML375 acts as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor.

[4][5] It does not bind to the orthosteric site where acetylcholine binds but rather to a novel

allosteric site located at the interface of transmembrane helices 2, 3, and 4 of the receptor.[6]

This binding results in a conformational change that reduces the affinity and/or efficacy of

orthosteric agonists like acetylcholine.[7][8] This is demonstrated by a decrease in the potency

of acetylcholine in functional assays and a slowing of the dissociation rate of radiolabeled

antagonists from the receptor.[6]
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Caption: Signaling pathway of M5 receptor modulation by (S)-ML375.
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Experimental Protocols
In Vivo Dissolution for Animal Studies

For in vivo experiments, (S)-ML375 can be prepared as a suspension. A common protocol
involves the following steps:[5]

Prepare a stock solution of (S)-ML375 in DMSO (e.g., 50 mg/mL).

e For a final solution, add the DMSO stock solution to corn oil. A typical ratio is 10% DMSO
and 90% corn oil by volume.

o Mix thoroughly. If precipitation or phase separation occurs, gentle heating and/or sonication
can be used to aid dissolution.

e Itis recommended to prepare the working solution fresh on the day of use.

Another formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] For a 2.5

mg/mL solution:

Prepare a 25 mg/mL stock solution in DMSO.

Add 100 pL of the DMSO stock to 400 pL of PEG300 and mix.

Add 50 pL of Tween-80 and mix.

Add 450 pL of saline to reach the final volume of 1 mL.
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Caption: Workflow for preparing (S)-ML375 for in vivo dosing.

In Vitro Functional Assays

Calcium Mobilization Assay:

This assay is used to determine the potency of M5 modulators.

CHO cells stably expressing the human or rat M5 receptor are plated in 384-well plates.

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

(S)-ML375 is added to the wells at various concentrations.

The cells are then stimulated with an EC80 concentration of acetylcholine.
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e The change in fluorescence, indicative of intracellular calcium mobilization, is measured
using a plate reader (e.g., FLIPR).

» IC50 values are calculated from the concentration-response curves.
Inositol Phosphate (IP) Accumulation Assay:

This assay measures the accumulation of inositol monophosphate, a downstream product of
Gq/11 signaling.

e CHO-K1 cells expressing the human M5 receptor are plated.
e The cells are incubated with myo-[3H]inositol to label the phosphoinositide pools.

e The cells are then treated with (S)-ML375 followed by stimulation with acetylcholine in the
presence of LiCl (to inhibit inositol monophosphatase).

e The reaction is terminated, and the cells are lysed.
» Total inositol phosphates are isolated using anion-exchange chromatography.

e The amount of [3H]IP is quantified by scintillation counting.

IP Accumulation Assay
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Caption: Experimental workflows for in vitro functional assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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